molecular formula C13H17FN2O3S B1328685 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide CAS No. 914637-63-1

1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide

Cat. No.: B1328685
CAS No.: 914637-63-1
M. Wt: 300.35 g/mol
InChI Key: YPRZSALPENKYPD-UHFFFAOYSA-N
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Description

1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C13H17FN2O3S and a molecular weight of 300.35 g/mol This compound is characterized by the presence of a piperidine ring substituted with a fluoro and methylsulfonyl group on the phenyl ring, and a carboxamide group on the piperidine ring

Scientific Research Applications

1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide has several scientific research applications:

Future Directions

The future directions for research on “1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide” are not specified in the sources I found. Given its use in proteomics research , it may be involved in studies of protein structure and function.

Preparation Methods

The synthesis of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide).

Comparison with Similar Compounds

1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid: This compound differs by having a carboxylic acid group instead of a carboxamide group.

    1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-amine: This compound has an amine group instead of a carboxamide group.

    1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-alcohol: This compound features an alcohol group instead of a carboxamide group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2-fluoro-4-methylsulfonylphenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3S/c1-20(18,19)10-2-3-12(11(14)8-10)16-6-4-9(5-7-16)13(15)17/h2-3,8-9H,4-7H2,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRZSALPENKYPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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